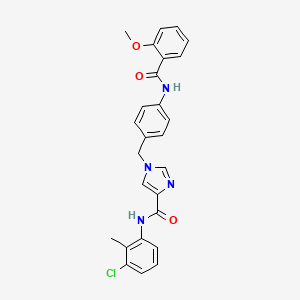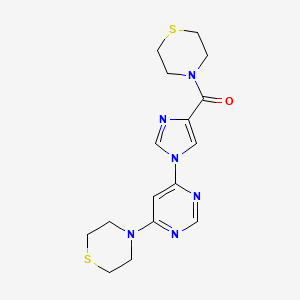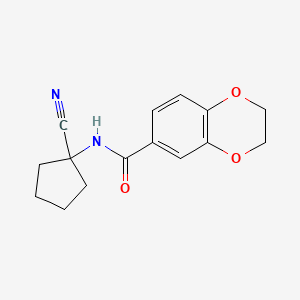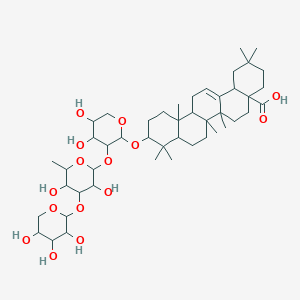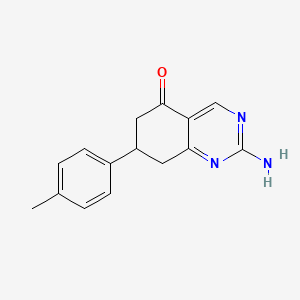![molecular formula C19H17N3O4S B2487003 2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-47-8](/img/structure/B2487003.png)
2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves multistep chemical processes, including condensation, cyclization, and functional group modification. For example, a study demonstrated the synthesis of related heterocyclic compounds by reacting sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with various reagents to produce compounds with defined molecular structures through elemental analysis, spectral data, and alternative synthesis routes (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through comprehensive spectroscopic techniques, including NMR, IR, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the structure-activity relationship (SAR) studies of related compounds have demonstrated the importance of molecular size, shape, and functional groups in determining their biological activity (Ivachtchenko et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving such molecules typically include nucleophilic substitutions, electrophilic additions, and radical-mediated transformations. These reactions can significantly alter the molecule's properties and biological activity. The sulfonylation of related molecules has been explored, demonstrating the ability to introduce sulfonyl groups at specific positions, affecting the molecule's reactivity and interactions (Mertens, Pietsch, Schnakenburg, & Gütschow, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their practical applications. These properties are often influenced by the molecular structure and can be tailored through chemical modifications. Studies on similar compounds provide insights into how structural changes can influence physical properties, thereby affecting their suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the compound's behavior in chemical reactions. The presence of functional groups such as sulfonyl and pyrimidinone affects the compound's reactivity and interactions with biological targets. Research on related molecules, such as the synthesis and antiviral activity of sulfonic cytosine derivatives, sheds light on how these properties can be exploited for therapeutic applications (Solomyannyi et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Research has explored the sulfonylation of quinazolin-4(3H)-ones and related compounds, highlighting methodologies that could be relevant to the chemical modification of similar structures. These studies indicate the significance of the sulfonyl group in directing chemical reactions and the potential for regioselective modifications, which could be applicable to the synthesis or functionalization of your compound of interest (Mertens et al., 2013).
Biological Activity
- Another area of interest involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for biological activities. These studies provide examples of how related compounds are being investigated for their potential as antimicrobial and anticancer agents. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their antiproliferative effects against human cancer cell lines, indicating a pathway for the development of new therapeutic agents (Mallesha et al., 2012).
Catalysis and Synthetic Applications
- The use of catalysts in the synthesis of pyrimidinone derivatives under solvent-free conditions has been studied, showcasing the role of catalysis in the efficient synthesis of complex organic compounds. This research highlights the potential for catalytic methods to enhance the synthesis of the chemical compound , offering a greener and more efficient pathway for its production (Rosati et al., 2011).
Antimicrobial and Antioxidant Properties
- Novel pyrazolopyrimidine compounds with sulfonamido groups have been synthesized and evaluated for their antimicrobial properties. This suggests a potential research application for the compound in the development of new antimicrobial agents. Additionally, the antioxidant properties of related compounds have been explored, indicating the potential for these structures to serve as antioxidants (Alsaedi et al., 2019).
Propiedades
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19-15-12-21(9-6-16(15)20-18-3-1-2-8-22(18)19)27(24,25)14-4-5-17-13(11-14)7-10-26-17/h1-5,8,11H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTUXASYDCZIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)
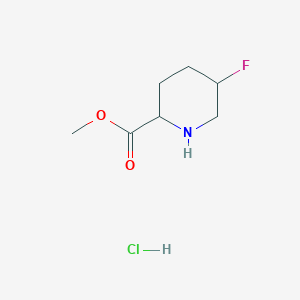
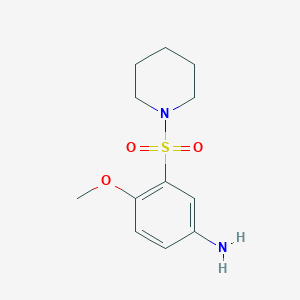
![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)
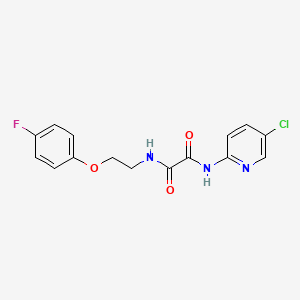
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol](/img/structure/B2486930.png)
![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)
